3-(2-Fluorophenyl)oxirane-2-carboxylic acid
Overview
Description
“3-(2-Fluorophenyl)oxirane-2-carboxylic acid” is a chemical compound with the molecular formula C9 H7 F O3 . It has a molecular weight of 182.153 and is categorized under Carboxylic Acids . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(2-Fluorophenyl)oxirane-2-carboxylic acid” is represented by the formula C9 H7 F O3 . This indicates that the molecule consists of 9 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Fluorophenyl)oxirane-2-carboxylic acid” include a molecular weight of 182.153 and a molecular formula of C9 H7 F O3 .Scientific Research Applications
Synthesis and Biological Activity
- A series of 2-(phenylalkyl)oxirane-2-carboxylic acids, which include derivatives of 3-(2-Fluorophenyl)oxirane-2-carboxylic acid, have been synthesized and shown to exhibit significant blood glucose-lowering activities in fasted rats. This suggests potential applications in the development of new antidiabetic drugs (Eistetter & Wolf, 1982).
Chiral Resolution Reagents
- (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound related to 3-(2-Fluorophenyl)oxirane-2-carboxylic acid, has been introduced as a synthetic, enantiopure chiral resolution reagent. It reacts with α-chiral primary and secondary amines through regioselective ring-opening, making it a versatile tool for the analysis of scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Mechanistic Studies in Organic Synthesis
- The use of fluorinated analogues, such as those derived from 3-(2-Fluorophenyl)oxirane-2-carboxylic acid, helps elucidate mechanisms in organic transformations. For example, the transformation of phenol to benzoate via para-carboxylation in an anaerobic, phenol-degrading consortium was investigated using isomeric fluorophenols, highlighting the role of fluorinated intermediates in understanding complex biochemical processes (Genthner, Townsend, & Chapman, 1989).
properties
IUPAC Name |
3-(2-fluorophenyl)oxirane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-6-4-2-1-3-5(6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMHLMLOBYNQTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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